molecular formula C₁₇H₁₅NO₅ B1663273 Parcetasal CAS No. 87549-36-8

Parcetasal

Cat. No. B1663273
CAS RN: 87549-36-8
M. Wt: 313.3 g/mol
InChI Key: ZAPRLADYRFPQSH-UHFFFAOYSA-N
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Description

Parcetasal , also known by its chemical name acetaminophen or paracetamol , is a widely used analgesic and antipyretic drug. It is commonly employed to alleviate mild to moderate pain and reduce fever. The chemical formula for Parcetasal is C8H9NO2 , and its molecular weight is 151.17 g/mol . As a white crystalline powder, it is freely soluble in methanol, ethanol (95%), and glacial acetic acid, but insoluble in water. Its melting point ranges from 168°C to 172°C .

Scientific Research Applications

Pharmacodynamics and Mechanisms of Action

  • Paracetamol (acetaminophen) is widely used for pain and fever treatment, especially in children. Its primary action site is the central nervous system, and it exhibits different pharmacodynamics when used for treating pain or fever. Despite being a safe drug, certain clinical conditions and drugs can increase the risk of toxicity. The toxic metabolite N-acetyl-p-benzo-quinone imine (NAPQI) plays a key role in paracetamol toxicity by binding to cysteine groups on liver proteins (Marzuillo et al., 2014).

Neurobehavioral Alterations

  • Developmental exposure to paracetamol in mice is linked to adverse behavioral outcomes in adulthood. Exposure during critical periods of brain development, corresponding to late human pregnancy and around birth, can result in altered adult behavior and cognitive function. This suggests potential neurodevelopmental risks associated with paracetamol use during these critical periods (Philippot et al., 2017).

Pharmacogenetics

  • Genetic differences in paracetamol metabolism have been observed, indicating variability in susceptibility to its toxicity and pain alleviation. Differences in enzyme genotypes can impact paracetamol metabolism and its therapeutic efficacy and safety (Zhao & Pickering, 2011).

Environmental Impact and Toxicity

  • The presence of paracetamol in the aquatic environment raises concerns about its potential toxic effects on non-target organisms. Studies on edible clams have shown significant oxidative stress and biochemical effects, suggesting environmental implications due to the bioactivation of paracetamol into harmful prooxidants (Antunes et al., 2013).

Interaction with Other Drugs

  • There is ongoing debate about the interaction of paracetamol with oral anticoagulants. While it is commonly used in combination with these drugs, especially in elderly patients, the potential for paracetamol to potentiate the effects of anticoagulants and increase hemorrhagic risk remains an important unresolved question (Mahé et al., 2004).

Adverse Skin Reactions

  • Paracetamol has been shown to inhibitthe melanization process in human epidermal melanocytes, which could explain its role in cutaneous adverse effects reported in some individuals. This inhibition of melanin biosynthesis may be due to the affinity of paracetamol to melanin biopolymers, highlighting a potential mechanism for its undesirable side effects in pigmented tissues (Wrześniok et al., 2016).

Clinical Pharmacokinetics

  • Understanding the pharmacokinetics of paracetamol is crucial for its safe use, especially in cases of overdose. Paracetamol's absorption, distribution, metabolism, and excretion characteristics vary depending on the route of administration. The metabolism primarily involves conjugation and oxidative pathways, with potential for severe liver damage in overdose due to the formation of a toxic metabolite. Effective antidotes like N-acetylcysteine are available for early intervention in cases of overdose (Forrest et al., 1982).

Impact on Pregnancy

  • Long-term acetaminophen treatment during rat pregnancy has been shown to cause liver and kidney ultrastructural changes. This suggests potential risks to both maternal and fetal tissues, emphasizing the need for caution in its use during pregnancy (Neto et al., 2004).

properties

IUPAC Name

N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPRLADYRFPQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868973
Record name N-{4-[(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parcetasal

CAS RN

87549-36-8
Record name Parcetasal [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PARCETASAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSZ7869T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CPWK Schmidt - Pain, 2003 - taylorfrancis.com
Pain is one of the most basic clinical symptoms seen by every physician and is often the primary reason that patients seek medical advice. Over 100 million patients experience acute or …
Number of citations: 4 www.taylorfrancis.com

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